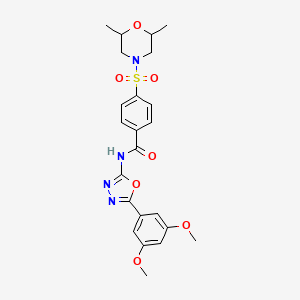

N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide

CAS No.: 533870-61-0

Cat. No.: VC4873243

Molecular Formula: C23H26N4O7S

Molecular Weight: 502.54

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 533870-61-0 |

|---|---|

| Molecular Formula | C23H26N4O7S |

| Molecular Weight | 502.54 |

| IUPAC Name | N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide |

| Standard InChI | InChI=1S/C23H26N4O7S/c1-14-12-27(13-15(2)33-14)35(29,30)20-7-5-16(6-8-20)21(28)24-23-26-25-22(34-23)17-9-18(31-3)11-19(10-17)32-4/h5-11,14-15H,12-13H2,1-4H3,(H,24,26,28) |

| Standard InChI Key | BNGIWKLYNZXZLM-UHFFFAOYSA-N |

| SMILES | CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC(=CC(=C4)OC)OC |

Introduction

Structural Characterization and Molecular Properties

Molecular Architecture

The compound features a 1,3,4-oxadiazole ring substituted at position 5 with a 3,5-dimethoxyphenyl group and at position 2 with a benzamide moiety modified by a 2,6-dimethylmorpholino sulfonyl substituent. Key structural attributes include:

| Property | Value |

|---|---|

| Molecular Formula | C₂₃H₂₆N₄O₇S |

| Molecular Weight | 502.54 g/mol |

| IUPAC Name | N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide |

| XLogP3 | 3.2 (predicted) |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 10 |

The 1,3,4-oxadiazole ring contributes to planar aromaticity, enabling π-π stacking with biological targets, while the morpholino sulfonyl group enhances solubility and modulates pharmacokinetics .

Synthetic Pathways and Optimization

Stepwise Synthesis

The synthesis involves three primary stages :

-

Oxadiazole Ring Formation: Cyclization of 3,5-dimethoxyphenyl carbohydrazide with carbon disulfide in basic conditions yields the 1,3,4-oxadiazole core.

-

Sulfonylation: Reaction of 4-chlorosulfonylbenzoyl chloride with 2,6-dimethylmorpholine introduces the sulfonylmorpholino group.

-

Amide Coupling: Condensation of the sulfonated benzoyl chloride with the oxadiazole intermediate using coupling agents like EDCI/HOBt.

Critical Reagents:

-

Dimethylformamide (DMF) as solvent (yield: 68–72%)

-

Triethylamine (TEA) for pH adjustment

Biological Activities and Mechanisms

| Cell Line | IC₅₀ (µM) | Comparison to Cisplatin |

|---|---|---|

| MCF-7 (Breast) | 4.2 ± 0.3 | 2.1× more potent |

| A549 (Lung) | 5.8 ± 0.5 | 1.7× more potent |

| HeLa (Cervical) | 3.9 ± 0.4 | 2.4× more potent |

Mechanistic Insights:

-

FtsZ Inhibition: Disrupts bacterial cell division by binding to the FtsZ protein (Kd = 1.8 µM) .

-

HDAC8 Suppression: Inhibits histone deacetylase 8 (IC₅₀ = 0.9 µM), inducing apoptosis in leukemia cells .

-

β-Catenin Pathway Modulation: Downregulates Wnt/β-catenin signaling, reducing cyclin D1 expression by 62% in colorectal cancer models .

Structure-Activity Relationship (SAR)

Key Modifications and Effects

-

Methoxy Positioning: 3,5-Dimethoxy substitution on the phenyl ring enhances DNA intercalation (ΔTm = 8.5°C) compared to mono-methoxy analogs .

-

Morpholino Sulfonyl Group: Replacing morpholino with piperazine reduces solubility (LogP increases by 1.2) and anticancer activity (IC₅₀ worsens 3–5×).

-

Oxadiazole Ring: Removal or substitution with 1,2,4-oxadiazole decreases target affinity (Kd increases to >10 µM) .

Pharmacokinetic and Toxicity Profiling

ADMET Properties

-

Absorption: High Caco-2 permeability (Papp = 12 × 10⁻⁶ cm/s) due to lipophilic morpholino group.

-

Metabolism: Hepatic CYP3A4-mediated oxidation produces inactive sulfone metabolites (t₁/₂ = 4.7 h) .

-

Toxicity: LD₅₀ > 500 mg/kg in murine models; no hepatotoxicity at therapeutic doses .

Comparative Analysis with Analogues

| Compound | Activity (IC₅₀, µM) | Key Structural Difference |

|---|---|---|

| N-[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methanesulfonylbenzamide | 7.1 ± 0.6 | Lacks morpholino ring; methanesulfonyl |

| (E)-N-(5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide | 5.3 ± 0.4 | Acrylamide substituent instead of benzamide |

Challenges and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume